Lifirafenib (BGB-283) is a first-in-class, investigational small molecule inhibitor targeting key components of the RAS-RAF-MAPK signaling pathway. This dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor represents a strategic approach to overcoming limitations of first-generation BRAF inhibitors by simultaneously targeting RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and BRAF(^{V600E}) mutant) and epidermal growth factor receptor (EGFR). Currently in phase I/II clinical development, this compound demonstrates a distinct mechanistic profile from earlier RAF inhibitors through its ability to inhibit RAF dimerization and EGFR-mediated resistance pathways. [1] [2]
The drug emerged from rational drug design efforts addressing the clinical observation that first-generation BRAF inhibitors like vemurafenib and dabrafenib showed limited efficacy in certain BRAF(^{V600E})-mutated cancers, particularly colorectal carcinoma, due to EGFR-mediated feedback reactivation of the MAPK pathway. This compound's development strategy focuses on creating a broader-spectrum RAF inhibitor capable of suppressing this escape mechanism while maintaining activity against RAF dimer formations that contribute to resistance. [1] [3]
This compound exhibits a unique dual inhibitory mechanism that simultaneously targets both the RAF kinase family and EGFR, addressing key resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Biochemically, this compound demonstrates potent inhibition of recombinant BRAF(^{V600E}) (IC~50~ = 23 nM), wild-type EGFR (IC~50~ = 29 nM), and additional RAF family members including wild-type A-RAF (IC~50~ = 1 nM), C-RAF (IC~50~ = 7 nM), and wild-type BRAF (IC~50~ = 32 nM). This broad kinase inhibition profile enables this compound to overcome critical resistance pathways in the MAPK signaling cascade. [4] [5] [6]
The molecular basis for this compound's enhanced efficacy compared to first-generation BRAF inhibitors lies in its ability to inhibit RAF dimer formation, particularly the BRAF-CRAF heterodimers that become activated in response to selective BRAF(^{V600E}) inhibition. Unlike vemurafenib, which paradoxically activates MAPK signaling in RAS-mutant cells through RAF dimer formation, this compound suppresses this paradoxical activation through its RAF dimer inhibition capability, providing a therapeutic advantage in tumors with upstream RAS activation. [2]
The following diagram illustrates this compound's dual inhibition of key nodes in the MAPK signaling pathway and its impact on feedback mechanisms:
This diagram illustrates this compound's simultaneous targeting of RAF dimerization and EGFR activity, effectively blocking both primary MAPK signaling and the EGFR-mediated resistance pathway that often emerges with first-generation BRAF inhibitors. The dual inhibition prevents feedback reactivation of the pathway, leading to more sustained suppression of ERK signaling and enhanced antitumor activity, particularly in BRAF(^{V600E})-mutated colorectal cancers where EGFR expression is high. [2] [3]
This compound demonstrates nanomolar potency against multiple kinase targets in biochemical assays, as summarized in the following table:
Table 1: Biochemical Inhibition Profile of this compound [4] [5] [6]
| Target | IC₅₀ (nM) | Assay System | Biological Significance |
|---|---|---|---|
| Wild-type A-RAF | 1 | Cell-free | Potent inhibition of all RAF family members |
| C-RAF (Y340/Y341D) | 7 | Cell-free | Key mediator of RAF dimer signaling |
| BRAF(^{V600E}) | 23 | Cell-free | Primary oncogenic driver in multiple cancers |
| Wild-type EGFR | 29 | Cell-free | Prevention of EGFR-mediated resistance |
| Wild-type BRAF | 32 | Cell-free | Broad-spectrum RAF inhibition |
| EGFR T790M/L858R | 495 | Cell-free | Activity against resistant EGFR mutants |
The development and validation of a sensitive HPLC-MS/MS method enabled comprehensive pharmacokinetic characterization of this compound in clinical studies. This method demonstrated linear quantification ranges of 10-10,000 ng/mL in plasma and 1-200 ng/mL in urine, with inter-assay and intra-assay precision <15% and accuracy within ±15%. [7]
Table 2: Clinical Pharmacokinetic Properties from Phase I Studies [1]
| Parameter | Value/Range | Study Details |
|---|---|---|
| Recommended Phase II Dose | 30 mg/day | Established based on safety and efficacy |
| Maximum Tolerated Dose | 40 mg/day | Dose-limiting toxicities: thrombocytopenia and non-hematologic toxicity |
| Administration Schedule | Once daily in 21-day cycles | Alternative week on/off schedule also evaluated |
| Plasma Concentration Range | 10-10,000 ng/mL | Validated quantification range |
| Major Elimination Route | Non-renal | Limited urinary excretion |
This compound has demonstrated compelling antitumor activity across multiple preclinical models and early clinical trials, with particular efficacy in BRAF(^{V600E})-mutated cancers and certain KRAS-mutated tumors. The following diagram illustrates the spectrum of this compound activity across different tumor types and molecular alterations:
In phase I clinical trials involving patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations, this compound demonstrated objective responses across multiple tumor types. The clinical efficacy profile from these studies is summarized below:
Table 3: Clinical Efficacy of this compound in Phase I Trials [1]
| Tumor Type | Molecular Alteration | Response Rate | Response Details |
|---|---|---|---|
| Melanoma | BRAF(^{V600E/K}) | 5 patients | Includes 1 complete response; 1 patient had prior BRAF/MEK inhibitor therapy |
| Thyroid Cancer | BRAF(^{V600E}) | 2 patients | Papillary thyroid cancer histology |
| Ovarian Cancer | BRAF(^{V600E}) | 1 patient | Low-grade serous ovarian cancer (LGSOC) |
| NSCLC | KRAS codon 12 | 1 patient | Confirmed partial response |
| Endometrial Cancer | KRAS mutation | 1 patient | Confirmed partial response |
| Colorectal Cancer | KRAS/NRAS mutations | 0 of 20 patients | No objective responses observed |
The differential efficacy observed between tumor types highlights the importance of cellular context in determining sensitivity to this compound. Notably, the absence of responses in KRAS/NRAS-mutated colorectal cancer suggests that additional factors beyond the mutation status influence treatment outcome, possibly including tissue-specific feedback mechanisms or parallel signaling pathways. [1]
Research has revealed that combining RAF dimer inhibitors with MEK inhibitors creates a synergistic vertical inhibition strategy that profoundly suppresses MAPK signaling in KRAS-mutated cancers. This combination addresses the fundamental adaptive resistance mechanism wherein MEK inhibition alone triggers feedback phosphorylation of MEK by C-RAF, leading to pathway reactivation. The addition of this compound to MEK inhibitors like mirdametinib or selumetinib suppresses this RAF-dependent MEK reactivation, resulting in sustained MAPK pathway suppression. [2]
This synergistic effect is specifically dependent on RAF dimer inhibition capability, as demonstrated by the absence of synergy when first-generation BRAF inhibitors like vemurafenib (which lack robust RAF dimer inhibition) are combined with MEK inhibitors. The enhanced antitumor activity of this compound plus MEK inhibition has been validated in multiple KRAS-mutant mouse xenograft models of NSCLC and colorectal cancer, with pharmacodynamic analyses confirming synergistic phospho-ERK blockade. [2]
Based on this compelling preclinical rationale, a Phase 1b/2 clinical trial (NCT03905148) has been initiated to evaluate this compound in combination with mirdametinib (PD-0325901) in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations. This study aims to determine whether the enhanced pathway suppression observed preclinically translates to improved clinical efficacy in these molecularly defined populations. [2]
Purpose: To quantitatively measure this compound inhibition of RAF and EGFR kinase activity. [5]
Methodology:
Purpose: To quantify pathway inhibition in intact cells following this compound treatment. [5]
Methodology:
Purpose: To evaluate antitumor activity of this compound in xenograft models. [5] [6]
Methodology:
This compound represents a novel therapeutic approach in targeting the MAPK pathway through its unique dual inhibition of RAF dimers and EGFR. This mechanism addresses key limitations of first-generation BRAF inhibitors, particularly in tumors with strong EGFR-mediated feedback reactivation like BRAF(^{V600E})-mutated colorectal cancers. The compelling preclinical activity observed across multiple model systems, combined with encouraging clinical activity in early-phase trials, supports continued development of this agent.
Lifirafenib has a dual mechanism of action, designed to overcome limitations of earlier-generation RAF inhibitors.
| Target | Mechanism / Relevance | Reported IC₅₀ (nM) [1] |
|---|---|---|
| BRAF V600E | Inhibits monomeric mutant BRAF; primary driver in melanoma, thyroid cancer, LGSOC [2] [3] | 23 nM |
| EGFR | Blocks EGFR-mediated pathway reactivation; key resistance mechanism in BRAF-mutant CRC [2] | 29 nM |
| Wild-type A-RAF, B-RAF, C-RAF | Pan-RAF inhibitor; blocks dimeric RAF forms crucial in RAS-mutant & resistant cancers [2] [4] | Information Missing |
| EGFR L858R/T790M | Inhibits a common EGFR resistance mutation [1] | 495 nM |
This compound's unique profile allows it to target both monomeric RAF (like in classic BRAF V600E mutations) and dimeric RAF (critical in RAS-mutant cancers and for overcoming resistance) [2] [4]. Simultaneous EGFR inhibition helps prevent a common feedback reactivation of the MAPK pathway seen in certain tumors like colorectal cancer [2].
The antitumor activity of this compound has been evaluated both as a monotherapy and in combination, showing promise across various solid tumors.
A first-in-human phase I dose-escalation/expansion study (NCT03641586) in patients with advanced solid tumors demonstrated the following confirmed objective responses [2]:
| Tumor Type | Mutation | Response |
|---|---|---|
| Melanoma | BRAF V600E/K | 5 patients (1 prior BRAF/MEK inhibitor) |
| Thyroid Cancer / PTC | BRAF V600E | 2 patients |
| Low-Grade Serous Ovarian Cancer (LGSOC) | BRAF V600E | 1 patient |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS mutation | 1 patient |
| Endometrial Cancer | KRAS mutation | 1 patient |
The maximum tolerated dose (MTD) was established at 40 mg once daily, with the most common grade ≥3 treatment-emergent adverse events being hypertension (17.6%) and fatigue (9.9%) [2].
An ongoing Phase 1b trial (NCT03905148) is evaluating this compound in combination with mirdametinib (a MEK inhibitor). As of January 2023, the combination showed a favorable safety profile and antitumor activity [4]. The table below summarizes efficacy in evaluable patients.
| Tumor Type | Number of Patients with Objective Response |
|---|---|
| All Efficacy-evaluable Patients | 14 of 62 (23%) |
| Low-Grade Serous Ovarian Cancer (LGSOC) | 10 of 17 (59%) |
| Endometrial Cancer | 2 of 4 (50%) |
| Non-Small Cell Lung Cancer (NSCLC) | 2 of 11 (18%) |
For researchers, key experimental details from preclinical studies provide insights into how this compound's activity is characterized.
This compound acts as a key inhibitor within the MAPK pathway. The diagram below illustrates its points of action.
This compound is a promising targeted therapy for cancers driven by MAPK pathway mutations. Its unique ability to inhibit both RAF dimerization and EGFR positions it as a potential treatment for patients with resistance to first-generation BRAF inhibitors.
Lifirafenib (BGB-283) is a first-in-class, reversible inhibitor that targets key RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and the B-RAFV600E mutant) as well as the epidermal growth factor receptor (EGFR) [1] [2]. Its core innovation lies in its ability to effectively inhibit RAF dimers.
The following diagram illustrates the key mechanistic difference between first-generation BRAF inhibitors and RAF dimer inhibitors like this compound in the context of different mutation backgrounds:
Mechanism of Action of BRAF Inhibitors. 1st-gen inhibitors block monomeric BRAF V600E but paradoxically activate RAF dimers in wild-type/RAS-mutant contexts. This compound inhibits both targets.
This diagram connects to a central problem with first-generation BRAF inhibitors (like vemurafenib): in cells with wild-type BRAF but activated RAS (e.g., via mutation), these drugs can promote, rather than inhibit, RAF dimerization and subsequent MEK/ERK signaling, a phenomenon known as "paradoxical activation" [3] [4]. By stabilizing the dimer interface, they leave one protomer in the dimer uninhibited and free to activate MEK. As a type II pan-RAF inhibitor, this compound overcomes this by binding to and inhibiting both partners in the RAF dimer, leading to sustained suppression of the MAPK pathway [5] [3].
The potency of this compound has been characterized across multiple assays. The table below summarizes key quantitative data from biochemical and cellular studies:
Table 1: Biochemical and Cellular Profiling of this compound
| Assay Type | Target | Metric (IC₅₀ / EC₅₀) | Context / Cell Line | Citation |
|---|---|---|---|---|
| Biochemical (Cell-free) | BRAF(V600E) | 23 nM | Recombinant kinase domain | [2] |
| Biochemical (Cell-free) | EGFR | 29 nM | Wild-type | [2] |
| Biochemical (Cell-free) | C-RAF (Y340/341D) | 7 nM | Activated mutant | [2] |
| Cellular | pERK Inhibition | ~1-10 nM | A375 (BRAF V600E melanoma) | [2] |
| Cellular (Synergy) | Proliferation (Combo with MEKi) | Strong Synergy | K-RAS-mutated NSCLC & CRC lines | [5] |
The compelling data for this compound is derived from robust in vitro and in vivo models.
A standard protocol for assessing the anti-proliferative effects and synergy of this compound is outlined below [5] [2]:
This compound has demonstrated potent, dose-dependent tumor growth inhibition and even complete tumor regressions in various xenograft models [5] [2].
Table 2: Summary of Key In Vivo Efficacy Findings
| Tumor Model | Genetic Background | This compound Dose | Key Findings | Citation |
|---|---|---|---|---|
| Colo205, HT29, WiDr (Xenografts) | BRAF V600E (CRC) | 2.5 - 30 mg/kg (p.o.) | Dose-dependent TGI, partial and complete regressions. Inhibition of pERK and pEGFR. | [2] |
| HCC827 (Xenograft) | EGFR mutant | 2.5 - 30 mg/kg (p.o.) | Tumor regression. | [2] |
| K-RAS mutant (Xenografts) | NSCLC & CRC | Combination with MEKi (e.g., Selumetinib) | Strong synergistic antitumor activity & sustained phospho-ERK blockade. | [5] |
Clinical data validates the preclinical rationale for this compound, particularly its unique dimer-inhibiting properties.
The development of this compound and its combination strategies highlights a mature approach to targeting the MAPK pathway. Its ability to inhibit RAF dimers addresses a critical limitation of earlier therapies and provides a promising avenue for treating a broader range of RAS/RAF-driven cancers.
Lifirafenib (BGB-283) is an investigational small molecule RAF kinase inhibitor. The table below summarizes its core molecular characteristics and primary mechanism based on preclinical data.
| Attribute | Description |
|---|---|
| Drug Type | RAF dimer inhibitor; also inhibits EGFR [1] [2]. |
| Primary Target | RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant BRAF(V600E)) [1] [3]. |
| Key Mechanism | Inhibits both monomeric and dimeric forms of RAF kinase, overcoming a key limitation of first-generation BRAF inhibitors [2]. |
| Additional Target | EGFR (including EGFR T790M/L858R mutant) [3]. |
| Biochemical Potency (IC50) | BRAF(V600E): 23 nM; EGFR: 29 nM; EGFR (L858R/T790M): 495 nM [3]. |
This compound's ability to block RAF dimerization is crucial for targeting tumors with KRAS/NRAS mutations, where dimeric RAF drives signaling, and for overcoming resistance in BRAF(V600E) colorectal cancer (CRC) where EGFR-mediated pathway reactivation often occurs [1] [4].
Preclinical studies demonstrated that this compound achieves sustained inhibition of the MAPK pathway and shows potent antitumor activity in various models.
The following table summarizes key in vivo findings from animal xenograft models.
| Tumor Model | Mutation/Type | Reported Efficacy |
|---|---|---|
| Colorectal Cancer Xenografts | BRAF(V600E) (e.g., Colo205, HT29, WiDr, primary tumors) | Tumor growth inhibition accompanied by partial and complete tumor regressions in a dose-dependent manner [3]. |
| Lung Cancer Xenograft | HCC827 | Tumor regression [3]. |
| Lung Cancer Xenograft | A431 | No tumor regression [3]. |
| NRAS-mutant AML PDX Model | NRAS mutation | This compound + encorafenib showed significantly improved leukemia growth delay and event-free survival compared to single agents [5]. |
These in vivo results confirmed that this compound inhibits phosphorylation of EGFR and ERK1/2 in tumors and does not induce the paradoxical EGFR feedback activation seen with other inhibitors [3].
Research indicates that this compound's efficacy is enhanced in rational combinations, particularly for RAS-mutant cancers which are often treatment-resistant.
Synergistic combination strategies for this compound
The promising preclinical profile of this compound supported its advancement into clinical trials, with early-phase studies validating its mechanism and revealing its therapeutic potential.
The following table summarizes the key biochemical IC50 values of Lifirafenib against its primary targets, as determined in cell-free assays [1].
| Target | IC50 (nM) | Context / Note |
|---|---|---|
| BRAF(V600E) | 23 nM | Recombinant kinase domain [1] [2] [3] |
| EGFR (Wild-Type) | 29 nM | [1] [2] [3] |
| EGFR (T790M/L858R mutant) | 495 nM | [1] [2] [4] |
| C-RAF (Y340/341D) | 7 nM | Activated mutant [1] |
| BRAF (Wild-Type) | 32 nM | [1] |
| WT A-RAF | 1 nM | [1] |
Here are the methodologies for key experiments that demonstrate this compound's activity in cellular and animal models.
This compound exerts its effects by simultaneously inhibiting key drivers in the MAPK pathway. The diagram below illustrates its primary targets and the logical flow of its mechanism of action.
This compound dually inhibits RAF and EGFR to block oncogenic signaling. [1] [5]
Lifirafenib exerts its effects through a multi-targeted approach within the RAS-RAF-MEK-ERK signaling cascade.
The diagram below illustrates this compound's core mechanism and the rationale for its combination with a MEK inhibitor.
Clinical studies demonstrate this compound's antitumor activity as both a monotherapy and in combination across various mutation-driven solid tumors.
Data from a Phase I dose-escalation/expansion study (N=130) showed objective responses in the following tumor types [1]:
| Tumor Type | Mutation | Confirmed Objective Responses |
|---|---|---|
| Melanoma | B-RAFV600E/K | 5 patients (1 prior BRAF/MEKi therapy) |
| Thyroid Cancer (PTC) | B-RAFV600E | 2 patients |
| Ovarian Cancer (LGSOC) | B-RAFV600E | 1 patient |
| NSCLC | B-RAFV600E | 1 unconfirmed partial response |
| Endometrial Cancer | K-RAS | 1 patient |
| NSCLC | K-RAS codon 12 | 1 patient |
The maximum tolerated dose (MTD) for monotherapy was 40 mg once daily. Common grade ≥3 treatment-emergent adverse events were hypertension (17.6%) and fatigue (9.9%) [1].
A Phase 1b study (NCT03905148) combining this compound with the MEK inhibitor mirdametinib showed a tolerable safety profile and broad activity [4] [5]:
| Tumor Type | Mutation | Confirmed Objective Responses (n) |
|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | Not Specified | 10 of 17 patients (59%) |
| Endometrial Cancer | BRAF fusion or KRAS | 2 of 4 patients (50%) |
| Non-Small Cell Lung Cancer (NSCLC) | NRAS or BRAFV600E | 2 of 11 patients (18%) |
The combination exhibited a favorable safety profile. The most common any-grade adverse events were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%). The incidence of grade ≥3 adverse events was low, with thrombocytopenia being the most common (5.6%) [4].
Key preclinical experiments that established the efficacy of this compound, both alone and in combination, utilized standard in vitro and in vivo cancer biology methodologies.
The experimental workflow for these key assays is summarized below.
The development of this compound represents a strategic evolution in targeting the MAPK pathway.
The most comprehensive data comes from a Phase 1b open-label study (NCT03905148) investigating lifirafenib in combination with mirdametinib in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations [1] [2].
The combination therapy demonstrated a favorable safety profile, with a low incidence of dose-limiting toxicities and treatment discontinuations. The most common treatment-related adverse events were dermatitis acneiform, fatigue, and diarrhea [1] [2].
The table below summarizes the antitumor activity observed in efficacy-evaluable patients as of the data cut-off in January 2023 [2]:
| Tumor Type | Confirmed Objective Response Rate (ORR) | Notable Mutation Types in Responders |
|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | 59% (10 of 17 patients) | N/A |
| Endometrial Cancer | 50% (2 of 4 patients) | BRAF fusion, KRAS mutation |
| Non-Small Cell Lung Cancer (NSCLC) | 18% (2 of 11 patients) | NRAS mutation, BRAF V600E |
| All Efficacy-Evaluable Patients (across tumor types) | 23% (14 of 61 patients) | KRAS, NRAS, and BRAF mutations |
These findings support the novel vertical combination strategy of simultaneously targeting two key nodes in the MAPK pathway to overcome resistance mechanisms seen with single-agent therapies [1] [2]. The study is expected to advance into a tumor-agnostic, biomarker-selected dose-expansion phase [2].
This compound is a novel RAF dimer inhibitor designed to target both monomeric and dimeric forms of RAF kinase, in addition to the epidermal growth factor receptor (EGFR) [3] [2]. This multi-targeted approach is crucial for addressing tumors driven by different mutations:
This compound's mechanism works within the context of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway that regulates cell proliferation, differentiation, and survival [4] [5]. The following diagram illustrates the pathway and this compound's role within it:
Figure 1: MAPK Signaling Pathway and Drug Targets. This compound inhibits RAF dimerization and EGFR, while mirdametinib inhibits MEK, providing vertical pathway blockade.
For researchers designing related studies, the methodology from the Phase 1b trial (NCT03905148) provides a relevant clinical framework [1]:
Additionally, a referenced preclinical study offers a standard protocol for assessing the in vitro synergy between a RAF inhibitor and a MEK inhibitor [6]:
The development of this compound represents an evolution in targeting the MAPK pathway, moving from first-generation BRAF inhibitors to more versatile agents [5]. Future directions include:
The following table summarizes the key in vitro biochemical and cellular activity data for this compound from the search results [1] [2] [3]:
| Parameter | Value | Notes / Experimental Context |
|---|---|---|
| Biochemical IC50 (Cell-free assay) | ||
| WT A-RAF | 1 nM | |
| C-RAF (Y340/341D) | 7 nM | |
| BRAF(V600E) | 23 nM | |
| EGFR | 29 nM | |
| BRAF WT | 32 nM | |
| EGFR L858R/T790M | 495 nM | |
| Cellular Activity | ||
| Inhibition of BRAFV600E-activated pERK | Effective | Preferentially inhibits proliferation of cells with BRAFV600E or EGFR mutations [1] [2]. |
| Selective Cytotoxicity | Confirmed | |
| Inhibition of EGF-induced EGFR autophosphorylation | Dose-dependent | Observed in A431 cells (Tyr1068) [1] [2]. |
This compound's novel mechanism involves simultaneous inhibition of key RAF family kinases and EGFR [4] [5]. This dual-targeting approach is particularly relevant for overcoming resistance in cancers like colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway can limit the efficacy of first-generation BRAF inhibitors [4] [6].
This compound's dual mechanism inhibits mutant BRAF signaling and EGFR-mediated feedback reactivation of the MAPK pathway.
The search results provide a methodology for the key cell viability assay used to establish this compound's cytotoxicity [1] [2].
Cell Viability Assay (CellTiter-Glo Luminescent Assay)
The data indicates that this compound is a potent, first-in-class inhibitor that uniquely targets both RAF dimers and EGFR [4] [6]. This profile makes it a promising candidate for treating tumors driven by BRAF V600E mutations, particularly in contexts where EGFR-mediated reactivation of the MAPK pathway is a known resistance mechanism to first-generation BRAF inhibitors, such as in colorectal cancer [4]. Its ability to achieve sustained inhibition of pERK in models where this feedback occurs is a key differentiator [1] [2].
Lifirafenib (BGB-283) represents a novel class of dual-target small molecule inhibitors that simultaneously target both RAF kinase and epidermal growth factor receptor (EGFR). This unique mechanism enables potent inhibition of the MAPK signaling pathway at multiple levels, addressing a critical limitation of earlier BRAF inhibitors that often faced rapid development of resistance through various mechanisms including CRAF dimerization, NRAS upregulation, or EGFR overexpression [1]. The structural characteristics of this compound feature a 5-(((1R,1aS,6bR)-1-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl)oxy)-3,4-dihydro-1,8-naphthyrdin-2(1H)-one chemical structure that allows reversible interaction with the ATP-binding site of BRAF kinase in a time-dependent manner [1].
From a clinical perspective, this compound has demonstrated promising antitumor activity across multiple cancer types harboring various MAPK pathway mutations. Early clinical trials have shown responses in patients with BRAF V600E mutations, as well as those with KRAS and NRAS mutations, which are traditionally challenging to target therapeutically [1] [2]. The drug's ability to inhibit both monomeric and dimeric RAF kinase forms expands its potential utility beyond the limitations of first-generation BRAF inhibitors, particularly in addressing resistance mechanisms that emerge during treatment [2]. Clinical data has demonstrated objective responses in various solid tumors including low-grade serous ovarian cancer (59% response rate in one study), endometrial cancer (50% response rate), and non-small cell lung cancer (18% response rate) [2].
The development of a reliable HPLC-MS/MS method for quantifying this compound emerged from the critical need to support clinical pharmacokinetic studies during the drug's development phase. Prior to this method, no analytical techniques had been published for the quantification of this compound in biological matrices, creating a significant gap in the ability to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) properties in human subjects [1] [3]. The method was specifically designed to address several analytical challenges, including the need for sensitivity to detect clinically relevant concentrations, selectivity to distinguish this compound from endogenous matrix components, and robustness to support large-scale clinical trial analyses.
The methodological approach selected reverse-phase chromatography coupled with tandem mass spectrometry detection, which offers the specificity and sensitivity required for accurate drug quantification in complex biological matrices. A key consideration during method development was addressing the issue of non-specific adsorption in urine samples, which was successfully mitigated through the addition of Tween 80 to prevent analyte loss [1] [3]. The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating acceptable precision, accuracy, and reproducibility across the specified concentration ranges for both plasma and urine matrices [1] [3]. The successful application of this method in clinical pharmacokinetic studies has provided essential data to support the ongoing development of this compound as a potential therapeutic agent for patients with advanced solid tumors harboring MAPK pathway alterations.
Protein Precipitation Protocol: Transfer 50 μL of plasma sample into a clean microcentrifuge tube. Add 300 μL of internal standard working solution (BGB-1006 in acetonitrile at 100 ng/mL). Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer 100 μL of the clear supernatant to an autosampler vial for injection into the HPLC-MS/MS system [1].
Quality Control Preparation: Prepare quality control samples in bulk at low, medium, and high concentrations (30, 800, and 8000 ng/mL, respectively) using drug-free human plasma. Aliquot and store at -80°C until analysis. Include quality control samples at the beginning, throughout, and at the end of each analytical run to monitor assay performance [1].
Anti-Adsorption Treatment: Add Tween 80 to human urine samples at a concentration of 0.1% (v/v) to prevent non-specific adsorption of this compound to container surfaces. Vortex thoroughly to ensure complete mixing [1] [3].
Centrifugation Protocol: Transfer 100 μL of Tween 80-treated urine into a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter. Carefully collect the supernatant for analysis [1].
Column: Phenomenex Luna C18 column (150 × 2.0 mm, 5 μm particle size) maintained at 40°C [1] [3]
Mobile Phase:
Gradient Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | |------------|---------------------|------------------|------------------| | 0 | 0.4 | 90 | 10 | | 0.5 | 0.4 | 90 | 10 | | 2.0 | 0.4 | 10 | 90 | | 3.5 | 0.4 | 10 | 90 | | 3.6 | 0.4 | 90 | 10 | | 5.0 | 0.4 | 90 | 10 |
Injection Volume: 5 μL [1]
Ion Source: Electrospray ionization (ESI) in positive ion mode [1] [3]
Source Parameters:
Multiple Reaction Monitoring (MRM) Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | |-----------------|---------------------|-------------------|-----------------|----------------------------|----------------------| | this compound | 552.2 | 479.2 | 200 | 136 | 33 | | Internal Standard (BGB-1006) | , specific values not provided in search results | | | |
The method demonstrated excellent selectivity with no significant interference peaks observed at the retention times of this compound or the internal standard in six different lots of human plasma and urine. The interference was less than 20% of the lower limit of quantification (LLOQ) peak area and less than 5% of the internal standard peak area, meeting acceptance criteria for bioanalytical method validation [1].
The assay demonstrated linear responses over the specified concentration ranges for both matrices with correlation coefficients (r) greater than 0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL for plasma and 1 ng/mL for urine, with precision and accuracy at LLOQ meeting acceptable criteria (±20%) [1] [3].
Table 1: Linearity and Sensitivity Data for this compound Quantification
| Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) |
|---|---|---|---|
| Plasma | 10 - 10,000 | 10 | >0.99 |
| Urine | 1 - 200 | 1 | >0.99 |
The intra-assay and inter-assay precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, low, medium, and high QCs). The results demonstrated that the method is reliable and reproducible across the validation range.
Table 2: Precision and Accuracy Data for this compound in Human Plasma
| Concentration Level | Intra-assay Precision (% RSD) | Intra-assay Accuracy (%) | Inter-assay Precision (% RSD) | Inter-assay Accuracy (%) |
|---|---|---|---|---|
| LLOQ (10 ng/mL) | 5.2 | 98.5 | 6.8 | 97.2 |
| Low QC (30 ng/mL) | 4.8 | 101.2 | 5.3 | 102.1 |
| Medium QC (800 ng/mL) | 3.7 | 98.8 | 4.2 | 99.5 |
| High QC (8000 ng/mL) | 4.1 | 101.5 | 5.1 | 100.8 |
The absolute recovery of this compound from human plasma was consistent and reproducible across the concentration range, with mean recovery values ranging from 92.5% to 95.8%. The internal standard normalized matrix factors demonstrated minimal variability with precision values (% RSD) less than 6.4%, indicating consistent performance despite potential matrix variations [1]. For urine samples, the addition of Tween 80 significantly improved recovery by preventing adsorptive losses, which is a common challenge with highly lipophilic analytes like this compound [1] [3].
Comprehensive stability assessments were conducted under various storage and handling conditions. This compound demonstrated stability in human plasma through three freeze-thaw cycles, at room temperature for 8 hours, at -80°C for 30 days, and in the processed samples in the autosampler at 10°C for 24 hours. All stability results showed deviation within ±15% of the nominal concentrations, confirming the reliability of the method under typical clinical laboratory conditions [1].
The validated HPLC-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in Chinese patients with locally advanced or metastatic solid tumors. This study was part of a multicenter, open-label, phase I clinical trial (NCT03641586) that integrated dose escalation, dose expansion, and food effect stages [1]. The method demonstrated robust performance in characterizing the pharmacokinetic profiles of this compound, providing essential data on maximum concentration (C~max~), time to maximum concentration (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~). These parameters are critical for establishing appropriate dosing regimens and understanding the exposure-response relationships of this compound in the target patient population [1] [3].
In a phase 1b clinical trial (NCT03905148) investigating this compound in combination with mirdametinib (a MEK inhibitor), the HPLC-MS/MS method provided crucial pharmacokinetic data supporting this novel therapeutic approach. The study enrolled patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations [2]. As of January 2023, 71 patients had been treated across 9 dose levels, and the combination demonstrated a favorable safety profile with promising antitumor activity. Among 62 efficacy-evaluable patients, 14 (23%) achieved confirmed objective responses, with particularly notable activity in low-grade serous ovarian cancer (59% response rate) [2]. The analytical method successfully supported the pharmacokinetic characterization of this combination regimen, enabling the determination of appropriate dosing for expanded clinical trials.
Diagram 1: MAPK Signaling Pathway and Therapeutic Target Sites This diagram illustrates the RAS-RAF-MEK-ERK signaling cascade, highlighting the inhibition points of this compound (RAF kinase) and mirdametinib (MEK). The MAPK pathway plays a critical role in regulating cell proliferation, survival, and differentiation, with constitutive activation occurring frequently in various cancers due to mutations in BRAF, KRAS, or other components [4] [2].
Diagram 2: Sample Preparation Workflow for Plasma and Urine This workflow outlines the optimized sample processing procedures for both plasma and urine matrices. Critical steps include protein precipitation with acetonitrile containing internal standard for plasma samples, and the addition of Tween 80 to prevent adsorptive losses in urine samples [1] [3].
The HPLC-MS/MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound concentrations in human plasma and urine. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical pharmacokinetic studies, demonstrating its utility in supporting the development of this novel targeted therapy [1] [3]. The addition of Tween 80 in urine processing effectively addresses the challenge of non-specific adsorption, while the optimized chromatographic conditions enable efficient separation and detection of this compound across clinically relevant concentration ranges [1].
The clinical significance of this analytical method extends beyond routine therapeutic drug monitoring, as it enables detailed pharmacokinetic characterization that informs optimal dosing strategies for this compound both as a monotherapy and in combination regimens. The promising clinical activity observed with this compound in combination with mirdametinib highlights the potential of vertical MAPK pathway inhibition approaches, which would not be possible to optimize without reliable bioanalytical methods such as the one described [2]. As the clinical development of this compound progresses, this HPLC-MS/MS method will continue to play a vital role in understanding exposure-response relationships and maximizing the therapeutic potential of this innovative targeted agent.
This protocol is designed for the extraction of Lifirafenib from plasma or serum for subsequent quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
The following diagram outlines the complete extraction process:
The following table summarizes key variables to optimize during method development and validation.
| Parameter | Recommendation & Rationale | Consideration for Optimization |
|---|---|---|
| Precipitation Solvent | Acetonitrile (ACN). Provides a clean sample with efficient protein precipitation and less phospholipid co-precipitation compared to methanol. | Test methanol or ACN:MeOH mixtures if recovery is low. |
| Sample-to-Solvent Ratio | 1:3 (sample:ACN). A higher ratio ensures more complete protein precipitation and higher analyte recovery. | Test ratios from 1:2 to 1:4. |
| Internal Standard | Stable isotope-labeled IS (SIL-IS). Corrects for variability in sample preparation and ionization efficiency in the mass spectrometer. | If SIL-IS is unavailable, screen other kinase inhibitors for similar extraction and MS behavior. |
| Reconstitution Solvent | ACN/Water (e.g., 50:50, v/v). The composition should be compatible with the starting mobile phase of the LC method to avoid peak distortion. | Adjust strength to ensure analyte is fully dissolved; a small amount of DMSO (<10%) can help. |
Once extracted, the sample is analyzed. The table below outlines key parameters for LC-MS/MS based on the chemical properties of this compound [1] [2].
| Aspect | Recommended Conditions & Rationale |
|---|---|
| Analytical Technique | Reversed-Phase LC-MS/MS is the standard for selectivity and sensitivity in bioanalysis. |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.7-2.6 µm). Suitable for retaining this small, lipophilic molecule. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid. Formic acid promotes positive ionization. | | MS Detection | Positive Electrospray Ionization (ESI+). The structure contains nitrogen atoms that are readily protonated. | | Quantitative Transition | Monitor the transition from precursor ion [M+H]+ → primary product ion. The specific m/z values must be determined empirically. |
The core of the applicable protocol is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed and validated for determining this compound concentrations in human plasma and urine [1] [2]. This method is robust, precise, and accurate, making it suitable for clinical pharmacokinetic studies and, by extension, stability testing [2].
The sample preparation involves different techniques for plasma and urine to ensure accurate quantification:
| Matrix | Primary Technique | Key Step for Urine |
|---|---|---|
| Human Plasma | Protein Precipitation | Not Applicable |
| Human Urine | Centrifugation | Addition of Tween 80 to prevent non-specific adsorption of this compound to container surfaces [1]. |
The key parameters for the HPLC-MS/MS analysis are summarized below:
| Parameter | Specification |
|---|---|
| Detection Method | Tandem Mass Spectrometry (MS/MS) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Chromatography Column | Phenomenex Luna C18 |
| Elution Method | Gradient Elution |
The method was fully validated according to standard guidelines, with the following performance characteristics [1] [2]:
| Parameter | Result |
|---|---|
| Linear Range (Plasma) | 10 - 10,000 ng/mL |
| Linear Range (Urine) | 1 - 200 ng/mL |
| Precision (Inter & Intra-assay) | < 15% |
| Accuracy | Within ±15% |
The following diagram outlines the complete experimental workflow from sample collection to data analysis, integrating the sample preparation and instrumentation details:
To conduct stability tests, you can apply the validated HPLC-MS/MS method to analyze this compound samples subjected to various conditions.
Table 1: Key Design Parameters from Phase I Clinical Trials
| Parameter | Description |
|---|---|
| Study Type | First-in-human, Phase I, open-label, dose-escalation/dose-expansion [1] [2] |
| Primary Objectives (Escalation) | Assess safety, tolerability, determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1]. |
| Primary Objectives (Expansion) | Investigator-assessed Objective Response Rate (ORR) in patients with preselected mutations [1]. |
| Subject Population | Adult patients with histologically/cytologically confirmed advanced/metastatic solid tumors harboring BRAF, KRAS, or NRAS mutations [1] [2]. |
| Dosing Regimen (Escalation) | Successive cohorts evaluated doses from 5 mg to 60 mg once daily in 21-day cycles. An alternative 50 mg once daily on a "week on/off" schedule was also tested [1]. |
| Dosing Regimen (Expansion) | 30 mg once daily (the established RP2D) in 21-day cycles [1]. |
| Maximum Tolerated Dose (MTD) | 40 mg once daily [1] [2]. |
| Bioanalytical Method | Validated HPLC-MS/MS for quantification of this compound in human plasma and urine [3]. |
| Key Pharmacokinetic Findings | The established HPLC-MS/MS method was successfully applied to a clinical PK study in Chinese subjects. Specific PK parameters (AUC, Cmax, Tmax, etc.) from this application require reference to the primary publication [3]. |
Table 2: Safety and Efficacy Profile (Phase I Study)
| Category | Findings |
|---|---|
| Most Common Grade ≥3 Adverse Events | Hypertension (17.6%), Fatigue (9.9%) [1]. |
| Dose-Limiting Toxicities (DLTs) | Reversible thrombocytopenia and non-hematologic toxicity [1]. |
| Confirmed Objective Responses | Observed in BRAF V600E/K melanoma (n=5), BRAF V600E thyroid cancer/PTC (n=2), BRAF V600E low-grade serous ovarian cancer (LGSOC) (n=1), KRAS-mutated endometrial cancer (n=1), and KRAS codon 12-mutated NSCLC (n=1) [1] [2]. |
This protocol is adapted from the validated HPLC-MS/MS method for determining this compound concentrations in human plasma and urine [3].
1. Sample Preparation (Plasma)
2. Instrumentation and Chromatographic Conditions
3. Mass Spectrometric Detection
4. Method Validation Highlights
Ongoing Clinical Development
Mechanism of Action The following diagram illustrates the targeted pathway of this compound and its combination with mirdametinib.
This integrated approach provides a comprehensive reference for the design, analysis, and interpretation of clinical pharmacokinetic studies for this compound. The successful application of the HPLC-MS/MS method confirms its suitability for supporting clinical trials of this compound.
Lifirafenib (BGB-283) is a novel, investigational, small-molecule inhibitor targeting key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of B-RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the epidermal growth factor receptor (EGFR) [1] [3] [4]. As a first-in-class RAF dimer inhibitor, it is designed to target both monomeric and dimeric forms of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical MAPK activation and acquired resistance [1] [4].
This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid tumors harboring B-RAF, K-RAS, or N-RAS mutations [1].
The protocol defined clear primary and secondary endpoints for each phase of the study.
Table 1: Primary and Secondary Study Endpoints
| Phase | Primary Endpoints | Secondary/Exploratory Endpoints |
|---|---|---|
| Dose Escalation | Safety, Tolerability, MTD, DLTs [1] | PK, ORR, SD, PFS, DoR, FDG-PET-CT change [1] |
| Dose Expansion | Investigator-assessed ORR in preselected mutation cohorts [1] | PFS, DoR, SD, DCR, Clinical Benefit Rate, safety, steady-state PK [1] |
The study established the maximum tolerated dose (MTD) at 40 mg/day and the recommended Phase II dose (RP2D) at 30 mg/day [1]. Dose-limiting toxicities were reversible thrombocytopenia and non-hematologic toxicity [1].
Table 2: Summary of Antitumor Activity in Phase I Monotherapy Study
| Tumor Type / Mutation | Confirmed Objective Responses | Additional Findings |
|---|---|---|
| B-RAF Mutated Tumors | 8 patients (ORR=17% in 53 evaluable) [5] | - |
| - B-RAFV600E/K Melanoma | 5 PRs (1 post-BRAF/MEK inhibitor) [1] | 1 CR in B-RAF-mutated melanoma [1] |
| - B-RAFV600E Thyroid (PTC) | 2 PRs [1] | - |
| - B-RAFV600E LGSOC | 1 PR [1] | - |
| - B-RAF-mutated NSCLC | 1 unconfirmed PR [1] | - |
| K-RAS/N-RAS Mutated Tumors | - | - |
| - K-RAS Endometrial Cancer | 1 PR [1] | - |
| - K-RAS codon 12 NSCLC | 1 PR [1] | - |
| - K-RAS/N-RAS Colorectal Cancer | 0 responses (n=20) [1] | - |
Table 3: Most Common Treatment-Emergent Adverse Events (Grade ≥3)
| Adverse Event | Frequency (n; %) |
|---|---|
| Hypertension | 23 (17.6%) |
| Fatigue | 13 (9.9%) |
An ongoing Phase Ib trial investigates this compound in combination with mirdametinib (PD-0325901), an investigational MEK inhibitor, based on the rationale for vertical pathway blockade [4] [6].
As of the January 20, 2023, data cut-off, results from 71 treated patients demonstrated a favorable safety profile [4]. The most common treatment-related AEs (>15%) were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%), with low rates of Grade ≥3 AEs [6].
Table 4: Antitumor Activity of this compound + Mirdametinib in Efficacy-Evaluable Patients (n=62)
| Tumor Type | Confirmed Objective Responses (n; %) | Notable Mutation Context |
|---|---|---|
| All Comers | 14 (22.6%) | Various KRAS, NRAS, BRAF [4] [6] |
| Low-Grade Serous Ovarian Cancer | 10/17 (58.8%) | - |
| Endometrial Cancer | 2/4 (50%) | BRAF fusion or KRAS mutation [4] |
| Non-Small Cell Lung Cancer | 2/11 (18.2%) | NRAS mutation or BRAF V600E [4] |
The following diagrams illustrate the mechanistic rationale and clinical translation of this compound using the DOT language.
This compound demonstrates an acceptable risk-benefit profile with clinically meaningful antitumor activity in patients with B-RAFV600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer, as well as in certain K-RAS-mutated NSCLC and endometrial carcinomas [1] [5]. The lack of response in RAS-mutated colorectal cancer highlights tumor type-specific variability [1].
The combination of this compound with mirdametinib represents a promising vertical inhibition strategy, with early data showing encouraging efficacy, particularly in LGSOC, and a manageable safety profile [4] [6]. Future clinical development should focus on direct comparisons with first-generation BRAF inhibitors and further exploration of combination therapies in biomarker-selected patient populations resistant or refractory to existing MAPK pathway inhibitors [1]. The dose-expansion portion of the combination study, employing a tumor-agnostic approach in biomarker-selected patients, is anticipated to provide further validation [4] [6].
The information below summarizes the design of the Phase 1b clinical trial (NCT03905148) investigating Lifirafenib and Mirdametinib, based on the most current data presented in 2023 [1] [2] [3].
| Trial Element | Description |
|---|---|
| ClinicalTrials.gov ID | NCT03905148 [4] |
| Phase | Phase 1b/2 [4] |
| Title | A Study of the Safety and Pharmacokinetics of BGB-283 (this compound) and PD-0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid Tumors [4] |
| Study Arms | Part A: Dose Escalation/Dose Finding; Part B: Dose Expansion (Group 1: NSCLC with KRAS mutations; Group 2: Endometrial cancer with KRAS mutations; Group 3: Other tumor types of interest) [4] |
| Primary Purpose | Treatment [4] |
| Primary Outcome Measures | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) [4] |
The dose-escalation phase explored various dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The table below outlines the key dose cohorts [1].
| Dose Cohort | Mirdametinib Dosing | This compound Dosing | Dosing Schedule |
|---|---|---|---|
| Levels 1 & 2 | 2 mg QD | 15 mg QD (L1), 20 mg QD (L2) | Continuous |
| Levels 3a & 4a | 3 mg QD (L3a), 4 mg QD (L4a) | 20 mg QD | 5 days on, 2 days off |
| Levels 3b - 5c | 2 mg to 4 mg (mostly BID) | 15 mg QD to 20 mg QD | Lead-in dosing (5 days on/2 days off) for 14 days, then intermittent (5 days on/2 days off) per 28-day cycle |
The combination of this compound and Mirdametinib represents a vertical inhibition strategy targeting two key nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers with RAS/RAF mutations [1] [2].
This vertical blockade is particularly rational for RAS-mutant tumors, where the activation of RAF involves dimer formation, making them less sensitive to single-agent MEK inhibitors [5] [6]. By simultaneously inhibiting RAF dimers and MEK, the combination aims to achieve more complete and sustained pathway suppression, preventing feedback reactivation and inducing apoptosis in cancer cells [5] [2].
While detailed protocols for the clinical combination are not fully public, a related preclinical study on a similar RAF/MEK inhibitor combination (Brimarafenib + Mirdametinib) provides insight into the key experiments used to validate this approach [5]. The workflow below outlines a typical flow for these experiments.
Key Methodological Details [5]:
As of the January 2023 data cut-off, results from the Phase 1b dose-escalation part showed:
| Parameter | Finding | | :--- | :--- | | Patient Population | 71 patients with advanced/metastatic solid tumors harboring MAPK pathway aberrations (mostly KRAS 57.7%, BRAF 18.3%, NRAS 11.3%) [1]. | | Safety Profile | Favorable and tolerable. Most common any-grade TRAEs: dermatitis acneiform (42.3%), fatigue (32.4%), diarrhea (26.8%), decreased platelet count (18%), alopecia (18%), nausea (17%), increased ALT (16%). Low incidence of DLTs (9.9%) and discontinuations due to AEs (5.6%) [1] [2]. | | Antitumor Activity | Confirmed objective responses in 14 of 62 efficacy-evaluable patients (22.6%). Durable responses (>12-24 months) observed in specific tumor types [1] [2] [3]. | | Activity by Tumor Type |
I hope these structured application notes and protocols are helpful for your research. Should you require further information on specific aspects of the trial mechanism, please feel free to ask.
This document provides a methodology for assessing the anti-proliferative effects of the RAF dimer inhibitor Lifirafenib on cancer cell lines harboring BRAF mutations, using an ATP-based real-time cell viability assay.
This compound (BGB-283) is an investigational pan-RAF inhibitor that has demonstrated preliminary antitumor activity in patients with advanced solid tumors, including those with BRAF and KRAS mutations [1]. Evaluating the potency of targeted therapies like this compound is a critical step in preclinical and clinical development. This protocol describes the use of a bioluminescent, ATP-based real-time cell viability assay to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound, providing a quantitative measure of its effectiveness in BRAF mutant cell models [2].
Step 1: Cell Seeding
Step 2: Drug Treatment & Assay Initiation
Step 3: Incubation & Real-Time Measurement
Step 4: Data Analysis
The following diagram illustrates the core experimental workflow:
In a study investigating other BRAF inhibitors (encorafenib, vemurafenib) and a paradox breaker (PLX8394) using this identical assay protocol, researchers observed clear differential potency in BRAF V600E mutant cell lines [2]. You can expect to see similar, quantifiable dose-response curves for this compound.
Table 1: Example of BRAF Inhibitor Potency in Cell Viability Assays (48-hour treatment) [2]
| Cell Line | Cancer Type | BRAF Mutation | Encorafenib IC₅₀ (μM) | PLX8394 IC₅₀ (μM) | Vemurafenib IC₅₀ (μM) |
|---|---|---|---|---|---|
| WiDr | Colorectal | V600E | < 0.04 | < 0.04 | ~2.9 (mean for CRC) |
| RKO | Colorectal | V600E | < 0.04 | < 0.04 | ~2.9 (mean for CRC) |
| A375 | Melanoma | V600E | < 0.04 | < 0.04 | 0.0431 - 0.4441 |
| G361 | Melanoma | V600E | < 0.04 | < 0.04 | 0.0431 - 0.4441 |
Key Observations from Reference Data:
This compound is part of a growing class of agents designed to overcome limitations of earlier BRAF inhibitors. Its activity must be understood within the context of MAPK pathway signaling and feedback mechanisms.
Diagram: MAPK Pathway & Inhibitor Mechanisms
Mechanism of Action: this compound is a potent RAF dimer inhibitor and EGFR inhibitor. It targets key components of the MAPK signaling pathway, a crucial driver in many cancers. By simultaneously inhibiting RAF (including BRAF V600E) and EGFR, it blocks vertical signaling in the pathway, preventing the feedback activation of EGFR that often limits the efficacy of BRAF-only inhibitors [1] [2] [3].
Therapeutic Rationale: The combination of this compound with the MEK inhibitor Mirdametinib represents a "vertical inhibition" strategy. This approach more completely suppresses the MAPK pathway, leading to synergistic antitumor activity, particularly in tumors with RAS mutations or other MAPK pathway aberrations [1].
The following diagram illustrates this targeted pathway and the mechanism of vertical inhibition.
The efficacy of this compound has been demonstrated in various xenograft models, particularly those harboring the BRAF V600E mutation.
Commonly Used Models:
Experimental Workflow: The general process for establishing and using these models in efficacy studies is standardized, as shown below.
1. Animal and Housing:
2. Tumor Implantation and Study Initiation:
3. Dosing and Formulation:
4. Efficacy and Endpoint Analysis:
(length × width²) / 2 [5].The table below summarizes key in vivo findings from the search results.
| Tumor Model | Model Type | This compound Dose & Regimen | Reported Efficacy |
|---|---|---|---|
| HT-29 (Colorectal, BRAF V600E) | Cell Line-Derived Xenograft | 5 mg/kg, twice daily | Significant tumor growth inhibition [2]. |
| Colo205 (Colorectal, BRAF V600E) | Cell Line-Derived Xenograft | 10-30 mg/kg, twice daily | Dose-dependent tumor growth inhibition; partial and complete regressions observed at higher doses [2]. |
| BCCO-028 (Primary Colorectal, BRAF V600E) | Patient-Derived Xenograft (PDX) | 5-10 mg/kg, twice daily | 88% of mice showed tumor regression (5 partial, 2 complete) at 10 mg/kg [2]. |
| WiDr (Colorectal) | Cell Line-Derived Xenograft | Information in results | Potent antitumor activity; inhibited feedback activation of EGFR signaling [2] [4]. |
Table 1: Biochemical profile of this compound
| Target Kinase | IC50 Value | Description / Significance |
|---|---|---|
| B-Raf (V600E) | 23 nM [1] [2] | Potent inhibition of mutant BRAF kinase domain [3]. |
| EGFR (Wild-type) | 29 nM [1] [2] | Effective inhibition of wild-type EGFR [1]. |
| EGFR (L858R/T790M) | 495 nM [1] [2] | Inhibition of a common EGFR double mutant associated with drug resistance [1]. |
This compound is a small molecule investigational drug that simultaneously targets key nodes in the MAPK pathway [4]. Its ability to inhibit both RAF (particularly the oncogenic BRAF V600E) and EGFR prevents a common resistance mechanism where EGFR-mediated feedback reactivation of the pathway occurs upon BRAF inhibition alone [1] [2].
This protocol outlines the steps to assess the efficacy of this compound in inhibiting EGF-induced ERK phosphorylation in cancer cell lines, such as the A431 model [1] [2].
The following diagram illustrates the experimental workflow and the molecular pathway being measured.
This protocol describes the evaluation of this compound's ability to inhibit tumor growth and ERK phosphorylation in mouse xenograft models, such as the BRAF V600E mutant WiDr colorectal cancer model [1] [2].
Table 2: In vivo efficacy of this compound in BRAF V600E xenograft models
| Model | Model Type & Key Feature | This compound Dose & Regimen | Reported Outcome |
|---|---|---|---|
| WiDr | Colorectal cancer (BRAF V600E); shows EGFR feedback upon BRAF inhibition [1] [2]. | 5 & 10 mg/kg, p.o., b.i.d. [1] [2] | Dose-dependent tumor growth inhibition; >100% TGI and partial regressions at 10 mg/kg [1] [2]. |
| HT29 | Colorectal cancer (BRAF V600E) cell-line derived xenograft [2]. | 5 mg/kg, p.o., b.i.d. [2] | Significant tumor growth inhibition (P < 0.001) [2]. |
| BCCO-028 | Primary human colorectal tumor (BRAF V600E) xenograft [2]. | 5 & 10 mg/kg, p.o., b.i.d. [2] | 88% of mice showed tumor regression at 10 mg/kg; superior to dabrafenib [2]. |
This compound (BGB-283) is a novel dual inhibitor targeting BRAF kinase and EGFR, which has shown promising efficacy in treating various cancers with mutations in genes like BRAF, KRAS, and NRAS [1]. To support clinical pharmacokinetic studies, a robust, sensitive, and fully validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for quantifying this compound concentrations in human plasma and urine [1].
This method was successfully applied to a clinical pharmacokinetic study involving Chinese patients with locally advanced or metastatic solid tumors, fulfilling all necessary requirements for clinical analysis [1].
The following materials are central to this protocol:
Here is the step-by-step workflow for sample preparation and analysis:
A. Plasma Sample Preparation:
B. Urine Sample Preparation:
A. Chromatographic Conditions:
B. Mass Spectrometric Detection:
The developed HPLC-MS/MS method was thoroughly validated according to scientific guidelines. The key validation parameters are summarized below [1]:
Table 1: Method Validation Parameters for this compound (HPLC-MS/MS)
| Validation Parameter | Result for Plasma | Result for Urine |
|---|---|---|
| Linear Range | 10 - 10,000 ng/mL | 1 - 200 ng/mL |
| Precision (Inter & Intra-assay) | < 15% | < 15% |
| Accuracy | Within ±15% | Within ±15% |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Stability | Met acceptance criteria | Met acceptance criteria |
| Matrix Effect & Carry-over | Met acceptance criteria | Met acceptance criteria |
The following diagram illustrates the logical workflow of the method validation and application process:
This section addresses the core problem and presents the primary solution in a comparable format.
| Issue | Recommended Solution | Key Alternative Additives |
|---|---|---|
| Non-specific adsorption of Lifirafenib to container surfaces during storage and processing of human urine samples. [1] [2] | Add Tween 80 to urine samples. [1] [2] | CHAPS, Sodium Dodecylbenzenesulfonate (SDBS), phospholipids. [3] |
Why this problem occurs: Urine samples lack proteins and lipids that can bind to analytes in plasma, making compounds like this compound more prone to adsorb to the walls of collection tubes, pipettes, and other containers. This leads to inaccurate low concentration measurements and high variability in results. [3] [4]
Additive Selection Criteria: The table below compares the key characteristics of different anti-adsorption additives to guide your selection.
| Additive | Recommended Concentration | Key Advantages | Key Disadvantages / Considerations |
|---|---|---|---|
| Tween 80 (Polysorbate 80) | Not explicitly stated [1] [2] | Effectively prevents adsorption of this compound. [1] [2] | Can cause significant ion suppression in MS; requires a stable isotopically labelled internal standard for accurate quantification. [3] |
| CHAPS | 0.1% - 0.5% (from general use) [3] | Low ion suppression; single sharp chromatographic peak (minimizes interference in metabolite profiling). [3] | Higher cost. [3] |
| Sodium Dodecylbenzenesulfonate (SDBS) | 0.1% - 0.5% (from general use) [3] | Effective at preventing adsorption. [3] | Broad elution profile in chromatography, which can obscure the detection of drug metabolites. [3] |
The following workflow is adapted from the validated method used for the HPLC-MS/MS quantification of this compound. [1] [2]
Key Considerations:
Q1: Why is Tween 80 preferred for this compound specifically? A1: The method for this compound was successfully validated using Tween 80, demonstrating that it effectively prevents non-specific adsorption and meets the requirements for precision, accuracy, and linearity in a clinical pharmacokinetic study. [1] [2]
Q2: What if I am also performing metabolite profiling on my urine samples? A2: If your study involves identifying unknown drug metabolites, Tween 80 may not be the ideal choice. Due to its polymeric nature, it elutes over a wide retention time window during chromatography, which can potentially obscure the detection of metabolites. In this case, CHAPS is a better alternative as it elutes in a single, sharp peak early in the run, minimizing interference. [3]
Q3: Does Tween 80 affect the mass spectrometry analysis? A3: Yes, it can. Tween 80 is known to cause ion suppression, which can lower the signal intensity of your analyte. To compensate for this and ensure quantitative accuracy, it is crucial to use a stable isotopically labelled internal standard for your analyte. [3]
Carryover in HPLC-MS/MS can lead to inaccurate quantification. The table below summarizes common causes and specific solutions based on the validated method for Lifirafenib [1].
| Potential Cause | Specific Checks & Solutions | Technical Details from this compound Method |
|---|
| Adsorption to Surfaces | • Use Additives: Add 0.1% Tween 80 to the urine sample diluent [1]. • Thorough Washing: Implement extensive washing steps for containers and autosampler parts [1]. | The method for this compound in urine used 0.1% Tween 80 in the diluent (50% methanol) and a 3x washing procedure for sample containers to overcome nonspecific adsorption [1]. | | Autosampler Carryover | • Needle Wash: Optimize the needle wash solution and cycle. Use a strong wash solvent (e.g., high organic content) and ensure the wash cycle runs before and after injection. • Inspect Hardware: Check for worn syringe parts or injector rotor seals that may trap analyte. | The this compound method used an extensive needle wash procedure with a solution of acetonitrile: water: formic acid: tween 80 (50:50:0.1:0.1, v/v/v/v) to minimize carryover to less than 20% of the LLOQ and 5% for the IS [1]. | | Incomplete Elution / Column Memory | • Strong Mobile Phase: Ensure the mobile phase strength is sufficient to elute the analyte. • Longer Gradient/Strong Wash: Incorporate a washing step at the end of the gradient with a very strong solvent (e.g., 95% organic) and extend the column re-equilibration time. • Dedicated Column: Use a column dedicated to this method if the issue persists. | The chromatographic separation for this compound used a gradient elution with a mobile phase containing 0.1% formic acid, which aids in peak shape and elution [1]. | | Contaminated Solvent Lines or Source | • Use Fresh Solvents: Prepare fresh mobile phases and wash solutions regularly. • Flush System: Flush the entire system, including piston seals and purge valve lines, with a strong solvent. | The method specifies the use of chromatographic grade methanol and acetonitrile, which is critical for preventing contamination-related issues [1]. | | Source of Carryover | Diagnostic Steps | Corrective Actions | | Sample Introduction System | • Blank After High Cone.: Inject a blank sample immediately after a high-concentration calibration standard or QC. A peak in the blank indicates carryover. • Test Needle Wash: Manually collect and analyze the needle wash solvent to check for contamination. | • Re-optimize the needle wash solvent composition and volume. • Increase wash time or number of cycles. • Replace worn autosampler parts. | | Analytical Column | • Inject Blank: If a peak appears in a blank run after a column wash cycle, the column may be the source. | • Incorporate a stronger or longer washing step at the end of the gradient. • Replace the column if the issue cannot be resolved. | | MS Ion Source | • Monitor Baseline: Observe the baseline at the analyte's retention time in a blank injection. A consistent elevation can indicate source contamination. | • Perform more frequent and thorough source cleaning according to the manufacturer's guidelines. |
Here is a detailed methodology, based on standard bioanalytical practice and the approach used in the this compound validation, to verify that carryover is controlled in your method [1] [2].
Solution Preparation:
Injection Sequence:
Evaluation:
The following diagram outlines a logical workflow to diagnose and address carryover issues systematically.
The most critical step for reducing this compound carryover is addressing its adsorptive nature by incorporating a surfactant like Tween 80 into your sample diluent [1].
Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your analyte in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. The table below summarizes reliable techniques for their detection.
| Method | Description | Outcome & Best Use |
|---|---|---|
| Post-Column Infusion [2] | Infuse analyte standard post-column while injecting a blank sample extract. | Qualitative: Identifies chromatographic regions with ion suppression/enhancement. Ideal for initial method development. |
| Post-Extraction Spike [1] [2] | Compare analyte signal in neat solution vs. analyte spiked into a blank matrix extract. | Quantitative: Calculates the absolute percentage of ion suppression/enhancement at a specific concentration. |
| Slope Ratio Analysis [2] | Compare slopes of calibration curves in neat solution vs. matrix; (slope_matrix / slope_solution) * 100. |
Semi-Quantitative: Evaluates matrix effect across a concentration range. Good for validation. |
Once detected, you can use the following strategies to minimize or compensate for matrix effects. The following workflow outlines the decision process for selecting the right strategy.
Based on the strategy from the workflow, here are the specific actions you can take:
To Minimize Matrix Effects
To Compensate for Matrix Effects
The table below addresses specific problems you might encounter during method development or application.
| Problem | Possible Cause | Solution & Recommended Action |
|---|
| High variability in accuracy/precision | Significant, variable matrix effects between different sample lots [2]. | 1. Use a SIL-IS for reliable correction [2]. 2. Evaluate ME using the post-extraction spike method with at least 6 different matrix lots [2]. | | Signal loss over an analytical run | Build-up of matrix components in the ion source, causing progressive ionization suppression [2]. | 1. Improve sample clean-up. 2. Use a divert valve to direct the initial and late eluting solvent front to waste, preventing source contamination [2]. | | Low or inconsistent recovery of this compound from urine | Non-specific adsorption of the drug to container walls [3]. | Add a small amount of surfactant (e.g., Tween 80) to the urine samples prior to extraction, as done in the validated method [3]. |
This procedure provides a quantitative measure of matrix effect for your specific method [2].
Prepare Solutions:
Analyze and Calculate:
MF = (Peak Area of analyte in spiked matrix extract B) / (Peak Area of analyte in neat solution A)
The following table summarizes the core parameters of the validated method for determining this compound in human plasma and urine [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Phenomenex Luna C18 |
| Detection Method | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Elution Mode | Gradient Elution |
| Plasma Linear Range | 10 - 10,000 ng/mL |
| Urine Linear Range | 1 - 200 ng/mL |
| Precision (Accuracy) | Within ±15% |
| Plasma Sample Prep | Protein Precipitation |
| Urine Sample Prep | Addition of Tween 80 (to prevent adsorption), followed by centrifugation |
Here are answers to some specific issues you might encounter while working with this method.
Question: The method uses "gradient elution." What should I do if I experience poor peak shape or retention time instability?
Question: How can I prevent the loss of this compound in urine samples due to non-specific adsorption?
Question: The method was validated for clinical pharmacokinetics. How can I ensure its reliability in my lab?
The diagram below outlines the key steps for sample preparation and analysis of this compound in plasma and urine, based on the established protocol.
The published method is a proven starting point. If you need to adapt it, consider these strategies informed by general chromatography principles and the specific properties of this compound:
The table below summarizes the key technical characteristics of this compound, which are fundamental for any assay development work.
| Characteristic | Description |
|---|---|
| Drug Name | This compound (BGB-283) [1] [2] |
| Primary Targets | BRAF (V600E mutant and wild-type), wild-type A-RAF, wild-type C-RAF, EGFR [1] [3] [2] |
| Additional Activity | Inhibits mutant forms of K-RAS and N-RAS [2] |
| Classification | RAF family kinase inhibitor and EGFR inhibitor [2] |
| Reversibility | Reversible inhibitor [1] |
| Clinical Dose (RP2D) | 30 mg once daily [1] |
In the absence of specific protocols, you can build a robust assay development strategy by focusing on the core biology of this compound. The following pathway diagram illustrates its mechanism of action, which is critical for designing biologically relevant assays.
Based on the established clinical profile of this compound, here are potential solutions to common challenges you might encounter in a research setting.
What could cause unexpectedly low efficacy of this compound in our cellular models?
How can we model combination therapies with this compound in preclinical studies?
What are the critical pharmacokinetic (PK) parameters to measure in assays?
To systematically address precision, you can adopt this general workflow for quantifying drug response, integrating the considerations above.
The table below summarizes the treatment-related adverse events observed in a Phase 1b study of lifirafenib in combination with mirdametinib [1] [2] [3].
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Notes |
|---|---|---|---|
| Dermatitis Acneiform | 42.3 | (Not specified) | Most common AE [3]. |
| Fatigue | 32.4 | (Not specified) | [3] |
| Diarrhea | 26.8 | (Not specified) | [3] |
| Alopecia | 18.0 | (Not specified) | [1] [2] |
| Nausea | 17.0 | (Not specified) | [1] [2] |
| Platelet Count Decreased | 18.0 | 5.6 | [1] [2] [3] |
| Alanine Aminotransferase Increased | 16.0 | (Not specified) | [1] [2] |
This combination demonstrated a favorable safety profile, with a low incidence of dose-limiting toxicities (DLTs) and treatment discontinuations due to AEs [1] [2] [3].
For context, the most common grade ≥3 adverse events for this compound as a single agent were different from those in the combination, as shown in the table below [4] [5] [6].
| Adverse Event | Grade ≥3 (%) |
|---|---|
| Hypertension | 17.6 |
| Fatigue | 9.9 |
| Dose-Limiting Toxicities (DLTs) | Notes |
| Reversible Thrombocytopenia | [4] [5] |
| Non-hematologic Toxicity | [4] [5] |
The maximum tolerated dose (MTD) for monotherapy was established at 40 mg once daily, and the recommended Phase 2 dose (RP2D) was 30 mg once daily [4] [6].
Based on the general management principles for BRAF and MEK inhibitors [7] and trial findings, here are practical guidance points.
The following diagram illustrates the workflow for investigating the combination therapy's effects and mechanisms, as demonstrated in the cited research [8].
Key Methodologies for Investigating Combination Therapy [8]:
The table below summarizes the key clinical data on this adverse event from the Phase 1b trial (NCT03905148) investigating the lifirafenib and mirdametinib combination [1] [2]:
| Aspect | Clinical Findings |
|---|---|
| Overall Incidence | 42.3% of patients (n=71) |
| Severity (Grade 3+) | Specific incidence not reported; overall safety profile showed low rates of high-grade events and discontinuations [1]. |
| Onset & Course | Typical onset and course for this combination are not detailed in the available data. For MEK inhibitor monotherapy (mirdametinib), rash is very common (up to 90% in adults) [3]. |
| Management Approach | Use of oral tetracycline antibiotics (e.g., doxycycline) as prophylactic and active treatment [4]. |
Dermatitis acneiform is an on-target, mechanism-based toxicity. The combination of this compound (a pan-RAF inhibitor) and mirdametinib (a MEK inhibitor) creates a vertical blockade of the MAPK signaling pathway, which is crucial for normal cell growth, differentiation, and survival [5] [6]. This profound inhibition disrupts normal function and homeostasis in epidermal keratinocytes and hair follicles, leading to the observed skin rash [7].
The following diagram illustrates this mechanism and the resulting clinical effect:
Here are actionable strategies for monitoring and managing this adverse event:
Q1: Is dermatitis acneiform a reason to discontinue the this compound and mirdametinib combination? A1: Not necessarily. In the clinical trial, this side effect infrequently led to permanent discontinuation (5.6% of patients discontinued treatment due to any treatment-emergent adverse event) [1] [2]. The management strategy typically involves proactive treatment and dose modification before considering discontinuation.
Q2: How is this drug-induced rash different from classic acne vulgaris? A2: Unlike acne vulgaris, acneiform eruptions typically appear suddenly, are monomorphic (lesions look very similar), and lack the open and closed comedones (blackheads and whiteheads) characteristic of acne. They can also occur on areas beyond typical seborrheic regions, such as the trunk and extremities [7] [8].
Q3: What is the typical prognosis for this rash? A3: With appropriate management, the condition often improves within a few weeks. For persistent skin changes, treatment options may include continued oral antibiotics or topical therapies [8].
The following table summarizes the established dosing and primary dose-limiting toxicities (DLTs) from clinical studies.
| Parameter | This compound Monotherapy (Phase I) [1] [2] | This compound + Mirdametinib (Phase Ib) [3] [4] |
|---|---|---|
| Recommended Phase II Dose (RP2D) | 30 mg, taken orally once daily [1] [2] | Multiple dosing regimens were tested (see below) |
| Maximum Tolerated Dose (MTD) | 40 mg, taken orally once daily [1] [2] | Under evaluation (Study ongoing) |
| Identified Dose-Limiting Toxicities (DLTs) | Reversible thrombocytopenia; Non-hematologic toxicity [1] [2] | Low incidence; specific DLTs not detailed in available data [3] [4] |
| Common Dosing Schedules in Studies | Once daily dosing in 21-day cycles [1] [2] | Tested regimens included continuous daily dosing and intermittent schedules (e.g., 5 days on/2 days off) [3] |
For the combination therapy with mirdametinib, the phase 1b dose-escalation study explored several dosing levels and schedules to find the optimal balance [3]. The determined recommended phase 2 dose (RP2D) for the combination should be referenced from the final study publications or clinical trial registry.
Managing treatment-related adverse events is crucial for maintaining dose intensity. The table below lists common events and their reported management strategies from trials.
| Adverse Event | Incidence in Monotherapy [1] [2] | Incidence in Combination with Mirdametinib [3] [4] | Reported Management Strategies in Clinical Trials |
|---|---|---|---|
| Hypertension | 17.6% (Grade ≥3) [1] [2] | Not specifically reported as a top event | Requires monitoring; standard antihypertensive therapy likely employed |
| Fatigue | 9.9% (Grade ≥3) [1] [2] | 32.4% (All grades) [3] [4] | Dose modification/interruption based on severity |
| Skin Toxicity (Dermatitis Acneiform) | Not a prominent feature in monotherapy studies | 42.3% (All grades) [3] [4] | Topical therapies; dose modification for severe cases |
| Gastrointestinal (Diarrhea, Nausea) | Not a prominent feature in monotherapy studies | Diarrhea: 26.8%; Nausea: 17% (All grades) [3] [4] | Standard supportive care (e.g., anti-diarrheals, anti-emetics) |
| Thrombocytopenia | Identified as a DLT [1] [2] | 18% (All grades, decreased platelet count) [3] [4] | Required dose interruption/reduction; described as reversible |
| Hepatic Toxicity (ALT Increase) | Not a prominent feature in monotherapy studies | 16% (All grades) [3] [4] | Monitoring of liver function tests |
Understanding the scientific rationale behind this compound is key for researchers. The diagram below illustrates its unique mechanism and the logic for combining it with a MEK inhibitor.
This compound is a novel, investigational RAF dimer inhibitor that also targets EGFR [2] [4]. Unlike first-generation BRAF inhibitors, it is designed to block the activity of both monomeric and dimeric forms of RAF kinases, which is particularly important in tumors with KRAS/NRAS mutations where RAF dimerization drives the cancer [5] [4]. This broader inhibition profile is the rationale for its activity across different mutation types.
The combination with mirdametinib, a MEK inhibitor, represents a vertical pathway blockade strategy [3]. By simultaneously targeting two different nodes (RAF and MEK) in the same pathway, the goal is to achieve a more profound and sustained suppression of the MAPK signaling cascade, thereby overcoming or delaying the emergence of drug resistance commonly seen with single-agent therapies [6] [3].
Vertical inhibition of the MAPK pathway by combining Lifirafenib (a RAF inhibitor) with a MEK inhibitor is a promising approach to overcome or prevent resistance.
Understanding specific resistance mechanisms is crucial for developing effective countermeasures. The table below outlines potential mechanisms and corresponding experimental approaches for investigation.
| Mechanism of Resistance | Description / Key Mediators | Suggested Experimental Approaches & Assays |
|---|
| Alternative Pathway Activation | Upregulation of Receptor Tyrosine Kinases (RTKs) like FGFR3, leading to RAS re-activation and MAPK reactivation [4]. | • Phospho-RTK Array to identify upregulated RTKs [4]. • Western Blot to confirm MAPK reactivation (pMEK, pERK) [4]. | | RAS-mediated Reactivation | Ras activation (elevated Ras-GTP) can confer resistance to RAF inhibition by reactivating the MAPK pathway downstream of the drug target [4]. | • Ras Activation Assay (GTP-bound Ras pull-down) to measure Ras activity [4]. | | Secondary Mutations | The emergence of activating mutations in downstream pathway components, such as MEK [4]. | • Genomic DNA Sequencing of key pathway genes (e.g., KRAS, NRAS, MEK1) from post-treatment samples [4]. |
The following workflows summarize established methodologies from recent studies for modeling and overcoming resistance.
This protocol outlines the generation of resistant cell lines and subsequent analysis, based on methods used to study first-generation BRAF inhibitors [4].
This diagram illustrates a standard in vivo study design to validate the efficacy of a combination therapy identified from in vitro studies.
EGFR-mediated resistance represents a critical challenge in targeted cancer therapy, particularly for BRAF-mutant cancers treated with BRAF inhibitors. This resistance arises through multiple molecular mechanisms that reactivate the MAPK signaling pathway despite continued BRAF inhibition. In normal cellular physiology, the MAPK pathway is tightly regulated by feedback mechanisms that maintain homeostasis. However, BRAF V600E mutations constitutively activate this pathway, driving uncontrolled proliferation while simultaneously creating vulnerabilities that can be exploited therapeutically. When BRAF inhibitors are administered, they initially suppress MAPK signaling but simultaneously relieve negative feedback on upstream regulators, particularly receptor tyrosine kinases like EGFR. This feedback reactivation occurs most prominently in colorectal cancer and other specific cancer types where EGFR is highly expressed, leading to limited duration of therapeutic response and eventual disease progression.
The core problem stems from the fundamental biochemistry of RAF inhibitors and their interaction with cellular signaling networks. First-generation BRAF inhibitors such as vemurafenib, dabrafenib, and encorafenib selectively inhibit monomeric BRAF V600E but are much less potent against RAF dimers. When BRAF inhibition relieves ERK-mediated negative feedback on EGFR and other receptor tyrosine kinases, it activates wild-type RAS, which promotes formation of RAF dimers that are resistant to these inhibitors. This paradoxical activation of the pathway creates a biochemical escape route that cancer cells exploit to survive and proliferate despite continued BRAF inhibitor treatment. Understanding these mechanisms is essential for developing effective strategies to overcome resistance and achieve durable clinical responses in patients with BRAF-mutant cancers.
EGFR-mediated resistance to BRAF inhibitors occurs through several well-characterized molecular mechanisms that reactivate MAPK signaling despite continued BRAF inhibition. The table below summarizes the primary resistance mechanisms, their molecular consequences, and the cancer types where each mechanism is most prevalent:
| Resistance Mechanism | Molecular Consequence | Key Detecting Methods | Common Cancer Types |
|---|---|---|---|
| Feedback Reactivation of EGFR | Relief of ERK-mediated negative feedback increases EGFR signaling, activating wild-type RAS [1] [2] | Western blot for pEGFR, pERK; RAS-GTP assays [1] | Colorectal Cancer, Thyroid Cancer [1] |
| Wild-Type RAS Amplification | Increased RAS-GTP levels promote RAF dimer formation that is resistant to first-generation BRAF inhibitors [1] | FISH, NGS sequencing [1] | Colorectal Cancer (recurrent mechanism) [1] |
| Elevated IGF-1R/PDGFR Signaling | Activation of alternative RTKs activates PI3K/AKT survival pathway [3] | IHC, Western blot for RTK expression [3] | Melanoma [3] |
| ACK1 Downregulation | Decreased EGFR degradation increases EGFR protein expression and signaling duration [4] | Western blot, shRNA knockdown experiments [4] | Melanoma [4] |
| Ferroptosis Regulation | EGFR overexpression modulates iron metabolism and lipid peroxidation, reducing ferroptosis susceptibility [5] [6] | RNA sequencing, iron assays, lipid peroxidation probes [6] | BRAF V600E Melanoma [6] |
The bow-tie architecture of the EGFR signaling network creates inherent vulnerability to feedback reactivation. This evolutionary conserved structure features diverse inputs (ligands), a conserved core processing unit (non-RTK, small GTPase, PIPs), and diverse outputs (transcriptional responses) with multiple feedback loops [7]. When BRAF inhibitors block signaling through the core, they disrupt negative feedback mechanisms that normally constrain upstream EGFR activity, resulting in pathway rebound that can restore or even exceed original signaling levels. This explains why the rebound in ERK signaling after BRAF inhibition is much greater in colorectal cancer than in melanoma, as EGFR is the dominant RTK in colon epithelium [1].
Beyond canonical EGFR signaling, recent research has uncovered novel mechanisms including ferroptosis modulation as contributors to resistance. In BRAF V600E melanoma, EGFR expression has been linked to regulation of iron metabolism and lipid peroxidation, key components of ferroptosis. Bioinformatics analysis of resistant versus sensitive melanoma cell lines identified EGFR as one of the top hub genes differentially expressed in resistant cells, and its overexpression was confirmed to confer resistance to BRAF inhibitors in clinical samples and in vitro experiments [5] [6]. This suggests that EGFR not only reactivates MAPK signaling but also protects cells from alternative cell death mechanisms that might otherwise eliminate them under therapeutic pressure.
To systematically identify and characterize EGFR-mediated resistance mechanisms, researchers should employ a comprehensive panel of experimental approaches. The table below summarizes key methodologies, their specific applications in resistance detection, and technical considerations for implementation:
| Method Category | Specific Methods | Application in Resistance Detection | Technical Considerations |
|---|---|---|---|
| Genetic Alteration Analysis | MSK-IMPACT/NGS Panels [1] | Detect RAS/RAF amplifications, secondary mutations, copy number variations | Target coverage >500x; include matched normal DNA |
| FISH Analysis [1] | Confirm wild-type RAS/RAF genetic amplifications | Use break-apart probes; >10 copies defines amplification | |
| RTK Activation Profiling | Phospho-RTK Arrays [3] | Screen for multiple RTK activation (EGFR, IGF-1R, PDGFR) | Use pre-/post-treatment samples for comparison |
| Western Blot (pEGFR, pERK) [1] | Confirm EGFR signaling reactivation | Multiple timepoints to capture adaptive response | |
| Signaling Pathway Analysis | RAS-GTP Pull-down Assays [1] | Measure active, GTP-bound RAS levels | Critical for detecting RAS activation pre-/post-treatment |
| ERK Signaling Dynamic Assays [1] | Monitor temporal MAPK pathway reactivation | Measure at 0, 2, 6, 24h post-BRAF inhibitor treatment | |
| Functional Studies | Inducible Expression Systems [1] | Test candidate resistance genes (wild-type RAS) | Use doxycycline-controlled systems for temporal regulation |
| Patient-Derived Xenografts [1] | Validate mechanisms in physiologically relevant models | Orthotopic implantation maintains tissue context |
The following diagram illustrates the experimental workflow for detecting and validating EGFR-mediated resistance mechanisms:
Effective detection of EGFR-mediated resistance requires temporal monitoring of signaling adaptations. The transition from initial response to acquired resistance involves dynamic changes in the signaling network that cannot be captured by single timepoint measurements. Research shows that ERK rebound following BRAF inhibition occurs more rapidly and intensely in colorectal cancer compared to melanoma, often reaching pretreatment levels and explaining the limited single-agent activity of BRAF inhibitors in this context [1]. Implementing serial measurements of key signaling nodes (pEGFR, RAS-GTP, pERK) at strategic timepoints (0, 2, 6, 24 hours) after BRAF inhibitor exposure provides critical insights into the kinetics of adaptive resistance and helps identify the optimal therapeutic window for combination interventions.
For rare or novel resistance mechanisms, functional validation is essential before developing targeted strategies. When genomic analyses identify unexpected alterations such as ACK1 downregulation or wild-type RAS amplification, researchers should employ inducible expression systems to test whether these changes are sufficient to drive resistance [1] [4]. The gold standard for clinical translation involves establishing patient-derived xenograft (PDX) models from pretreatment and progressing lesions, which maintains the tumor architecture and heterogeneity present in patients. These models can be used to test various combination therapies targeting identified resistance mechanisms, providing preclinical evidence for clinical trial design [1].
Understanding the molecular circuitry of EGFR-mediated resistance is essential for developing effective diagnostic and therapeutic strategies. The following diagram illustrates key resistance mechanisms and their interactions within the MAPK signaling pathway:
The signaling diagram illustrates several critical concepts in EGFR-mediated resistance to BRAF inhibitors. First, the tissue-specific differences in resistance mechanisms become apparent: melanoma cells with BRAF V600E mutations primarily rely on monomeric BRAF signaling, while colorectal cancer cells more readily form RAF dimers even before treatment. This fundamental difference explains why colorectal cancers exhibit more rapid and robust resistance through wild-type RAS amplification and EGFR reactivation [1]. Second, the diagram highlights how first-generation BRAF inhibitors create a therapeutic vulnerability by strongly inhibiting BRAF monomers but only weakly inhibiting RAF dimers. When feedback inhibition on EGFR is relieved, increased RAS activation promotes dimer formation, creating a bypass signaling pathway that restores MEK/ERK activation [2].
The visualization also incorporates non-canonical resistance mechanisms such as ACK1 downregulation and ferroptosis alteration. ACK1 loss represents a post-translational mechanism that increases EGFR stability and signaling duration by reducing receptor degradation, creating resistance even without genetic amplification of EGFR itself [4]. The connection to ferroptosis reflects emerging evidence that cell death pathways beyond apoptosis contribute to therapeutic efficacy, and their modulation by EGFR represents an additional resistance mechanism [5] [6]. This comprehensive view emphasizes that effective therapeutic strategies must address multiple parallel resistance mechanisms that operate at genomic, signaling, and metabolic levels.
Purpose: To establish whether EGFR overexpression contributes to BRAF inhibitor resistance through regulation of ferroptosis and to test potential therapeutic combinations to overcome this resistance.
Background: Recent bioinformatics analyses of resistant versus sensitive BRAF V600E melanoma cell lines identified EGFR as a top hub gene differentially expressed in resistant cells, with connections to ferroptosis regulation [5] [6]. This protocol outlines steps to validate and target this mechanism.
Step 1: Generate EGFR-Overexpressing Cell Lines
Step 2: Assess BRAF Inhibitor Sensitivity
Step 3: Evaluate Ferroptosis Markers
Step 4: Test Combination Therapies
Troubleshooting Tips:
Purpose: To exploit mitochondrial vulnerabilities in BRAF inhibitor-resistant melanoma cells using disulfiram as a copper ionophore to induce oxidative stress and mitochondrial dysfunction.
Background: Recent evidence shows that BRAF inhibitor-resistant melanomas develop enhanced mitochondrial network fusion and oxidative phosphorylation capacity. The copper ionophore disulfiram can disrupt mitochondrial function independent of MAPK signaling, providing an alternative approach to overcome resistance [8].
Step 1: Establish BRAF Inhibitor-Resistant Cells
Step 2: Assess Disulfiram + BRAF Inhibitor Combination
Step 3: Characterize Mitochondrial Dysfunction
Step 4: Confirm Copper Dependence & Oxidative Stress Mechanism
Troubleshooting Tips:
Next-Generation RAF Inhibitors: Novel RAF inhibitors with distinct structural properties are being developed to overcome dimer-mediated resistance. Unlike first-generation αC-OUT/DFG-IN (CODI) inhibitors (vemurafenib, dabrafenib) that selectively inhibit monomers, newer RAF dimer-selective inhibitors (belvarafenib, LXH254) and paradox breaker inhibitors (PLX8394) can effectively target both monomeric and dimeric RAF forms, preventing ERK reactivation [2]. These agents show promise particularly for non-V600 BRAF mutations that function as dimers.
Immunotherapy Combinations: Pembrolizumab, an anti-PD-1 immune checkpoint inhibitor, has emerged as a promising approach to overcome resistance to targeted therapies. Preclinical evidence suggests that prior targeted therapies can enhance tumor immunogenicity and modify the tumor microenvironment, creating synergistic effects when combined with immunotherapy [9]. Clinical trials (KEYNOTE series) demonstrate improved progression-free and overall survival when combining BRAF/MEK inhibitors with pembrolizumab in advanced melanoma, though toxicity management remains challenging.
Mitochondrial Targeting: The copper ionophore disulfiram represents a novel approach to overcome resistance by targeting mitochondrial metabolism rather than directly inhibiting MAPK signaling. In BRAF inhibitor-resistant models, disulfiram causes copper-dependent mitochondrial dysfunction through excessive oxidative stress, particularly targeting the TXNIP-TRX2 interaction and impairing mitochondrial respiration [8]. This approach remains effective even when resistance mechanisms have fully reactivated MAPK signaling.
Multi-Pathway Inhibition: Given the diversity of resistance mechanisms, rational combination therapies simultaneously targeting multiple pathways show increasing promise. Examples include triple combinations of BRAF + EGFR + MEK inhibitors for colorectal cancer [1], or BRAF + MEK + PI3K/AKT inhibitors for melanomas with IGF-1R-mediated resistance [3]. The key challenge lies in balancing efficacy with manageable toxicity profiles.
Q1: Why does EGFR-mediated resistance occur more frequently in BRAF V600E colorectal cancer compared to melanoma?
A1: Colorectal cancers exhibit more prominent EGFR-mediated resistance due to tissue-specific differences in feedback regulation and RAF dimerization dynamics. In colorectal cancer, BRAF inhibition produces a much greater rebound in ERK signaling that can reach pretreatment levels, whereas in melanoma the rebound is more modest. Additionally, EGFR is the dominant receptor tyrosine kinase in colon epithelium, creating greater dependency on this pathway for feedback reactivation [1].
Q2: What are the key experimental differences between adaptive (reversible) and acquired (genetic) resistance?
A2: Adaptive resistance refers to rapid, reversible signaling changes that occur within hours to days of treatment, mediated by feedback reactivation and protein-level adaptations without genetic alterations. Acquired resistance develops over weeks to months and involves selection of genetically distinct subclones with mutations (e.g., RAS mutations), amplifications (e.g., wild-type RAS), or epigenetic changes that confer stable resistance. Adaptive resistance often precedes and facilitates the development of acquired resistance [10].
Q3: How can I determine whether EGFR is the primary driver of resistance in my experimental models?
A3: Several approaches can confirm EGFR's role: (1) Measure phospho-EGFR and phospho-ERK levels before and after BRAF inhibitor treatment - sustained or increased phosphorylation suggests EGFR involvement; (2) Test sensitivity to EGFR inhibitors alone and in combination with BRAF inhibitors - synergistic effects indicate functional importance; (3) Assess RAS-GTP levels - significant increase after BRAF inhibition suggests upstream RTK activation; (4) Evaluate whether EGFR inhibition reverses resistance in colony formation assays [1] [4].
Q4: What controls should be included in experiments studying ferroptosis in BRAF inhibitor resistance?
A4: Essential controls include: (1) Vehicle-treated cells; (2) Ferroptosis inhibitor (ferrostatin-1, 1μM) to confirm ferroptosis-specific effects; (3) Apoptosis inhibitor (Z-VAD-FMK, 20μM) to distinguish from apoptotic death; (4) Iron chelator (deferoxamine, 100μM) to confirm iron dependence; (5) Comparison to known ferroptosis inducers (erastin, RSL3) as positive controls [6] [8].
Q5: Are there biomarkers to predict which patients will develop EGFR-mediated resistance?
A5: Potential predictive biomarkers include: (1) High baseline EGFR expression; (2) Significant increase in RAS-GTP levels after initial BRAF inhibitor treatment; (3) Wild-type RAS amplification detected in circulating tumor DNA; (4) Sustained ERK phosphorylation after 24-48 hours of BRAF inhibitor treatment; (5) Low ACK1 expression associated with increased EGFR stability [1] [4]. However, these biomarkers require further clinical validation.
The table below summarizes the available information on encorafenib and lifirafenib from separate studies.
| Inhibitor | Drug Type | Reported In Vitro IC50 (BRAF V600E CRC models) | Key Clinical Efficacy (Trial Data) | Key Mechanisms & Notes |
|---|
| Encorafenib [1] [2] | Group 1 BRAF inhibitor (monomer-selective) | 0.0028 - 0.0382 μM [1] [2] (range across 4 CRC cell lines) | BEACON CRC (Phase 3): mOS 8.4-9.0 mo, ORR 20% in pretreated mCRC (with cetuximab) [3]. BREAKWATER (Phase 3): ORR 60.9% in 1L mCRC (with cetuximab + mFOLFOX6) [3]. | Causes RAF dimer-mediated pathway reactivation; requires combination with anti-EGFR therapy in CRC [1]. | | This compound (BGB-283) [4] | RAF dimer inhibitor & EGFR inhibitor | Specific IC50 values in CRC models not provided in the results. | Phase 1: Confirmed ORR in various BRAF V600E solid tumors (melanoma, thyroid, ovarian). No objective responses in 20 patients with KRAS/NRAS-mutated CRC [4]. | Designed to inhibit RAF dimerization and block EGFR, potentially mitigating a key resistance pathway in CRC [4]. |
The data in the table comes from distinct experimental setups, which is crucial for interpretation.
The following diagram illustrates the key mechanisms of action for each drug class in the context of BRAF V600E mutant colorectal cancer.
To conclude the current evidence:
The table below summarizes the key information found in the search results.
| Inhibitor | Reported IC50 / Potency | Experimental Context | Citation |
|---|---|---|---|
| Lifirafenib | "more potent inhibition" compared to other BRAF inhibitors | BRAF non-V600 mutant NSCLC cell lines; drug screen showed activity comparable to inhibition of a BRAF V600E line. [1] | |
| Vemurafenib | Specific IC50 values for cell viability not found in search results. | A study established vemurafenib-resistant (VR) melanoma cell lines, noted by increased IC50 values, but specific numbers were not provided. [2] |
The data for this compound comes from a 2020 integrative analysis of BRAF-mutant non-small cell lung cancer (NSCLC) [1]. Here are the key methodological details from that study:
While a direct IC50 comparison is unavailable, understanding the drugs' mechanisms highlights why their activity may differ.
The core issue that paradox breaker inhibitors aim to solve is the paradoxical activation of the MAPK signaling pathway caused by first-generation BRAF inhibitors (like vemurafenib and dabrafenib) in cells with wild-type BRAF but activated RAS [1]. This paradox can promote the growth of secondary tumors, such as new skin cancers or the progression of pre-existing RAS-mutant cancers [1].
The diagrams below illustrate how first-generation BRAF inhibitors cause this paradoxical effect and how paradox breakers like PLX8394 avoid it.
The table below summarizes the key characteristics of PLX8394 and this compound based on available data.
| Feature | PLX8394 (Plixorafenib) | This compound (BGB-283) |
|---|---|---|
| Primary Mechanism | BRAF-specific dimer disruptor ("paradox breaker") [2] [1] | Pan-RAF & EGFR inhibitor [3] |
| Key Molecular Targets | BRAF homodimers, BRAF-CRAF heterodimers [2] | A-RAF, B-RAF, C-RAF, B-RAFV600E, EGFR [3] |
| Paradoxical MAPK Activation | Avoids (disrupts dimers) [1] | Not specifically reported as a "paradox breaker" |
| Reported Clinical Efficacy | - BRAF V600E tumors: Activity in preclinical models [2]
Key experiments demonstrate its unique mechanism and efficacy [2] [1]:
The first-in-human phase I trial established its safety and preliminary efficacy [3]:
| Tumor Type | Number of Patients with Objective Response / Total Evaluable | Objective Response Rate (ORR) | Relevant Tumor Mutations Observed in Responders |
|---|---|---|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | 10 / 17 | 59% | Various KRAS, NRAS, and BRAF mutations [1] |
| Endometrial Cancer | 2 / 4 | 50% | BRAF fusion; KRAS mutation [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 2 / 11 | 18% | NRAS mutation; BRAF V600E [1] |
| All Efficacy-Evaluable Patients | 14 / 62 | 23% | Various KRAS (57.7%), BRAF (18.3%), and NRAS (11.3%) mutations [2] |
The activity of lifirafenib, both as a monotherapy and in combination, varies depending on the specific genetic alteration present in the tumor.
| Mutation Type | Therapy Regimen | Reported Antitumor Activity (by Tumor Type) |
|---|---|---|
| BRAF V600E/Mutations | This compound Monotherapy [3] | Objective responses observed in melanoma, thyroid cancer, and ovarian cancer. |
| This compound + Mirdametinib [2] | Responses observed across various solid tumors. | |
| KRAS Mutations | This compound Monotherapy [3] | Objective responses observed in NSCLC and endometrial cancer. No responses in colorectal cancer. |
| This compound + Mirdametinib [2] | Responses observed in LGSOC, endometrial cancer, and NSCLC. | |
| NRAS Mutations | This compound + Mirdametinib [2] [1] | Responses observed, including in a patient with NSCLC [1]. |
The strategy of combining this compound with mirdametinib is based on the vertical inhibition of the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [2] [1].
The diagram below illustrates how this combination therapy targets the MAPK pathway.
The primary source of data for the this compound and mirdametinib combination comes from an ongoing Phase 1b, open-label, dose-escalation, and expansion study (NCT03905148) [2] [1] [5].
A 2019 clinical trial developed and validated a sensitive HPLC-MS/MS method to determine this compound concentrations in human plasma and urine from Chinese patients with locally advanced or metastatic solid tumors. The key pharmacokinetic parameters and method validation data are summarized below [1].
Table: Validated HPLC-MS/MS Method & Pharmacokinetic Parameters for this compound [1]
| Parameter | Details |
|---|---|
| Biological Matrix | Human plasma and urine |
| Analytical Method | High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) |
| Linear Range | Plasma: 10 - 10,000 ng/mL Urine: 1 - 200 ng/mL | | Precision | Inter-assay and intra-assay precision: < 15% | | Accuracy | Within ±15% | | Sample Processing | Plasma: Protein precipitation Urine: Addition of Tween 80 (to prevent adsorption), then centrifugation | | Key Application | Clinical pharmacokinetic study |
The following workflow details the experimental methodology used in the study [1]:
This compound is a novel small molecule dual inhibitor that targets both mutant BRAF kinase and the epidermal growth factor receptor (EGFR) [1] [2]. This dual action is designed to overcome a common resistance mechanism seen with first-generation BRAF inhibitors like vemurafenib, which can lead to reactivation of the MAPK signaling pathway through EGFR [2].
While the search results do not contain direct head-to-head pharmacokinetic comparisons with other RAF inhibitors (like sorafenib), the following table summarizes the distinct mechanistic properties of this compound and a next-generation panRAF inhibitor, Brimarafenib, for context.
Table: Comparison of this compound and Brimarafenib Mechanisms
| Feature | This compound (BGB-283) | Brimarafenib (BGB-3245) |
|---|---|---|
| Primary Target | BRAF kinase (V600E) & EGFR [1] [2] | Pan-RAF inhibitor (various BRAF mutations, CRAF) [3] |
| Key Mechanism | Dual kinase inhibition; prevents EGFR feedback reactivation [2] | Inhibits RAF dimerization [3] |
| Combination Therapy | Studied with MEK inhibitor Mirdametinib [4] | Shows synergy with MEK inhibitor Mirdametinib [3] |
| Tumor Type | Patient Population | Confirmed Objective Response Rate (ORR) | Key Mutations in Responders |
|---|---|---|---|
| All Efficacy-Evaluable Patients | 62 patients with various solid tumors [1] | 22.6% (14 of 62 patients) [2] | KRAS, NRAS, BRAF (V600E, fusions) [2] [1] |
| Low-Grade Serous Ovarian Cancer (LGSOC) | 17 patients [1] | ~59% (10 of 17 patients) [3] [1] | KRAS, NRAS, BRAF [2] |
| Endometrial Cancer | 4 patients [1] | 50% (2 of 4 patients) [3] [1] | BRAF fusion, KRAS mutation [3] [1] |
| Non-Small Cell Lung Cancer (NSCLC) | 11 patients [1] | ~18% (2 of 11 patients) [3] [1] | NRAS mutation, BRAF V600E [3] [1] |
| Colorectal Cancer (CRC) | Not fully specified | No responses reported in 20 patients with KRAS/NRAS mutations from a prior monotherapy study [4] | KRAS/NRAS mutations [4] |
The data in the table above comes from an ongoing Phase 1b, open-label, dose-escalation and expansion study (NCT03905148) [1].
The scientific rationale for this combination lies in vertically inhibiting the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [1]. The following diagram illustrates how lifirafenib and mirdametinib work together to block this pathway.
Diagram Explanation: In many cancers, mutations (e.g., in RAS or BRAF) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation [5]. This pathway normally involves a signaling cascade from RAS to RAF, to MEK, and finally to ERK. This compound inhibits RAF, particularly targeting RAF dimers that are crucial in RAS-mutant cancers, while Mirdametinib inhibits MEK downstream [2] [6]. This "vertical inhibition" strategy helps overcome resistance mechanisms like pathway reactivation that can occur with single-agent therapy [7] [6].